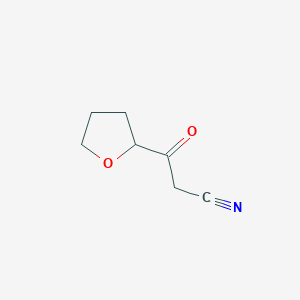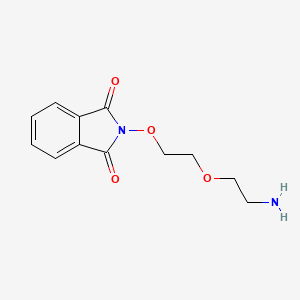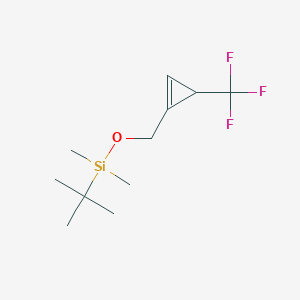
Carboxyrhodamine 110 DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxyrhodamine 110 DBCO is a green fluorescence-emitting probe used for imaging azide-tagged biomolecules via a copper-free “click reaction”. The compound consists of Carboxyrhodamine 110, a highly photostable and pH-insensitive fluorescent dye, and DBCO (Dibenzocyclooctyne), which reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for detecting azide-tagged biomolecules under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
Carboxyrhodamine 110 DBCO is synthesized through a series of chemical reactions involving the conjugation of Carboxyrhodamine 110 with DBCO. The process typically involves the following steps:
Activation of Carboxyrhodamine 110: Carboxyrhodamine 110 is activated using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester.
Conjugation with DBCO: The activated Carboxyrhodamine 110 is then reacted with DBCO under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC (High-Performance Liquid Chromatography) and characterized using spectroscopic methods .
化学反応の分析
Types of Reactions
Carboxyrhodamine 110 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azides. This reaction is highly selective and biocompatible, allowing the formation of a stable triazole without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azides, this compound
Conditions: Mild conditions, room temperature, no copper catalyst required
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole, which is used for imaging and labeling applications .
科学的研究の応用
Carboxyrhodamine 110 DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the selective labeling of azide-tagged molecules.
Medicine: Utilized in diagnostic assays and therapeutic research to track and study biomolecular interactions.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
作用機序
Carboxyrhodamine 110 DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azides to form a stable triazole, enabling the detection and imaging of azide-tagged biomolecules. This reaction is highly selective and does not require a copper catalyst, making it suitable for use in biocompatible environments .
類似化合物との比較
Carboxyrhodamine 110 DBCO is unique due to its copper-free click reaction capability and high photostability. Similar compounds include:
Alexa Fluor 488: Another green fluorescent dye with similar excitation/emission spectra but requires a copper catalyst for click reactions.
DyLight 488: A green fluorescent dye with similar properties but less photostable compared to Carboxyrhodamine 110.
Carboxyrhodamine 110-PEG4-DBCO: A PEG-based variant of this compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
特性
分子式 |
C50H49N5O10 |
|---|---|
分子量 |
879.9 g/mol |
IUPAC名 |
2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |
InChIキー |
AYERTDQFRXJGCW-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)
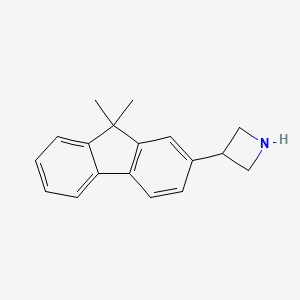

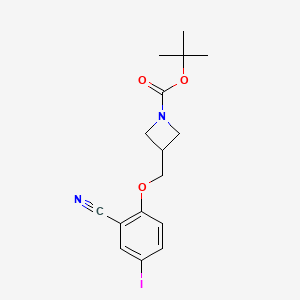
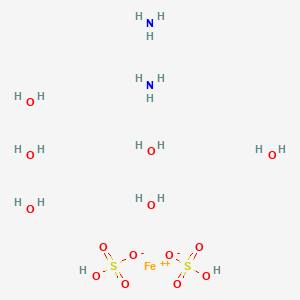
![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
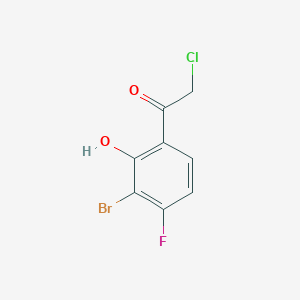
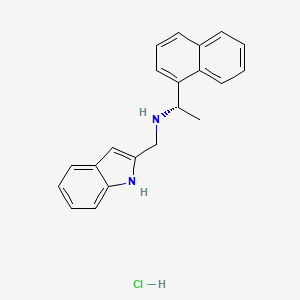

![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
